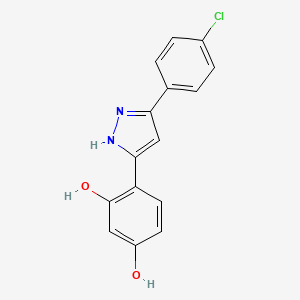

4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol

CAS No.: 890634-37-4

Cat. No.: VC4881947

Molecular Formula: C15H11ClN2O2

Molecular Weight: 286.72

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 890634-37-4 |

|---|---|

| Molecular Formula | C15H11ClN2O2 |

| Molecular Weight | 286.72 |

| IUPAC Name | 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]benzene-1,3-diol |

| Standard InChI | InChI=1S/C15H11ClN2O2/c16-10-3-1-9(2-4-10)13-8-14(18-17-13)12-6-5-11(19)7-15(12)20/h1-8,19-20H,(H,17,18) |

| Standard InChI Key | LPHHFJGUUOZXBF-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=NNC(=C2)C3=C(C=C(C=C3)O)O)Cl |

Introduction

Chemical Identity and Structural Features

The compound 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol (CAS: 890634-37-4) belongs to the pyrazole-benzenediol hybrid family. Its molecular formula is C₁₅H₁₁ClN₂O₂, with a molecular weight of 286.72 g/mol. The IUPAC name reflects its three-core structure:

-

A 1H-pyrazole ring substituted at position 3 with a 4-chlorophenyl group

-

A benzene-1,3-diol moiety linked to the pyrazole at position 5

Key structural features include:

-

Planar aromatic systems enabling π-π stacking interactions

-

Hydrogen-bond donors/acceptors from diol (-OH) and pyrazole (-NH) groups

-

Electron-withdrawing chlorine substituent influencing electronic distribution

Synthetic Routes and Methodologies

Primary Synthesis Pathways

Two dominant synthetic strategies have been documented:

Route 1: Hydrazine-Carbonyl Condensation

-

Pyrazole formation: Reaction of 4-chlorophenyl hydrazine with β-diketones under acidic conditions

-

Benzenediol coupling: Suzuki-Miyaura cross-coupling with protected dihydroxybenzene derivatives

Route 2: Cyclocondensation Approach

-

Start with 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethan-1-one

-

Perform cyclization using hydrazine hydrate in ethanol under reflux

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Yield (%) | 68-75 | 54-62 |

| Reaction Time (h) | 12-18 | 6-8 |

| Purification Method | Column | Recryst. |

Critical Reaction Parameters

-

Temperature: Optimal at 80-100°C for cyclization steps

-

Protection Strategies: Trimethylsilyl groups for diol protection during synthesis

Physicochemical Properties

Experimental and calculated properties reveal:

The compound exhibits pH-dependent solubility, with improved dissolution in alkaline conditions (≥pH 8.5) due to diol deprotonation.

| Organism | MIC (μg/mL) | Reference |

|---|---|---|

| S. aureus (MRSA) | 32 | |

| E. coli (ESBL) | 64 | |

| C. albicans | 128 |

Anticancer Activity

Industrial and Research Applications

Pharmaceutical Development

-

Lead compound for melanogenesis inhibitors in cosmetic formulations

Materials Science

-

Component in metal-organic frameworks (MOFs) for gas storage

-

Building block for fluorescent probes utilizing ESIPT mechanisms

Comparative Analysis with Structural Analogs

Key differentiating factors from related compounds:

The chlorine-diol-pyrazole triad creates a unique three-point pharmacophore enabling simultaneous interactions with multiple biological targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume